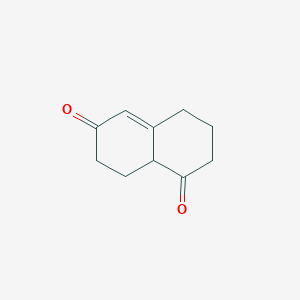![molecular formula C12H15NSSi B14652050 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine CAS No. 51459-68-8](/img/structure/B14652050.png)
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine is a heterocyclic compound that features both a thiophene and a pyridine ring. The presence of the trimethylsilyl group on the thiophene ring adds unique chemical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine typically involves multiple steps. One common method includes the esterification of nicotinic acid, followed by oxidation with 3-chloroperoxybenzoic acid to form pyridine N-oxides. A nucleophilic substitution reaction with trimethylsilyl cyanide then generates the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes optimized for large-scale production. The use of efficient catalysts and reaction conditions that minimize by-products and maximize yield would be crucial.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the pyridine ring.
Substitution: Both the thiophene and pyridine rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like mCPBA (meta-Chloroperoxybenzoic acid) are used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Trimethylsilyl cyanide (TMSCN) is commonly used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyridine or thiophene rings.
Wissenschaftliche Forschungsanwendungen
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Wirkmechanismus
The mechanism of action for 2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine involves its interaction with molecular targets through its heterocyclic rings. The trimethylsilyl group can influence the compound’s reactivity and binding affinity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition in biological systems or electron transport in materials science .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trimethylsilyl)pyridine: Similar structure but lacks the thiophene ring.
2-(Tributylstannyl)thiophene: Contains a thiophene ring but with a tributylstannyl group instead of trimethylsilyl.
3-(Trimethylsilyl)pyridine-4-carbonitrile: Similar pyridine structure with a different substituent.
Uniqueness
2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine is unique due to the combination of the thiophene and pyridine rings with a trimethylsilyl group. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
51459-68-8 |
|---|---|
Molekularformel |
C12H15NSSi |
Molekulargewicht |
233.41 g/mol |
IUPAC-Name |
trimethyl-(2-pyridin-2-ylthiophen-3-yl)silane |
InChI |
InChI=1S/C12H15NSSi/c1-15(2,3)11-7-9-14-12(11)10-6-4-5-8-13-10/h4-9H,1-3H3 |
InChI-Schlüssel |
QCIFVIPBCMMJKS-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C1=C(SC=C1)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


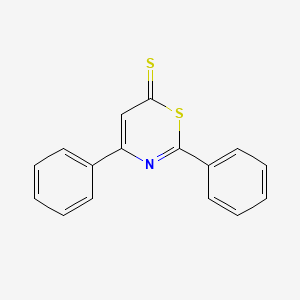
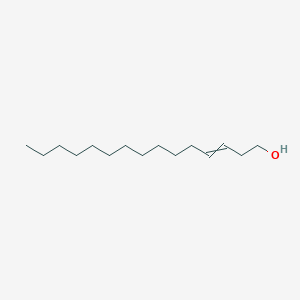
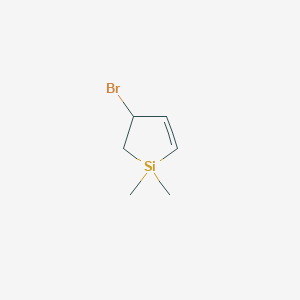
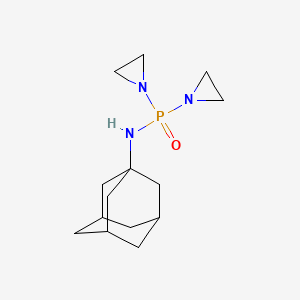
![(Chlorosulfanyl)(difluoro)[(trifluoromethyl)sulfanyl]methane](/img/structure/B14652008.png)

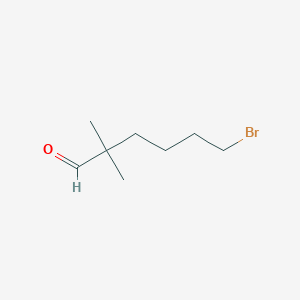
![2,2'-(Naphthalene-1,4-diyl)bis[5-(methanesulfonyl)-1,3-benzoxazole]](/img/structure/B14652033.png)
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)
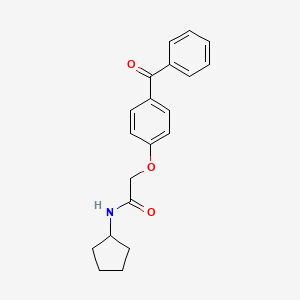
![(2E)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethylbenzo[g][1,3]benzoxazol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3-ethylbenzo[g][1,3]benzoxazole;iodide](/img/structure/B14652058.png)
